Methyl 3-(3-chlorophenyl)propanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(3-chlorophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMDXXSAQGCQBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601303025 | |
| Record name | Methyl 3-chlorobenzenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601303025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103040-43-3 | |
| Record name | Methyl 3-chlorobenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103040-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-chlorobenzenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601303025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Mechanisms of Methyl 3 3 Chlorophenyl Propanoate
Ester Functional Group Reactivity Profiles
The ester functional group is a primary site of reactivity in Methyl 3-(3-chlorophenyl)propanoate, primarily undergoing nucleophilic acyl substitution.
Nucleophilic Acyl Substitution: Hydrolysis, Aminolysis, and Hydrazinolysis Reactions
The carbonyl carbon of the ester is electrophilic and susceptible to attack by various nucleophiles. This leads to a range of important transformations.
Hydrolysis: Esters can be hydrolyzed to their constituent carboxylic acid and alcohol components under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible equilibrium process, typically requiring an excess of water to drive the reaction to completion. libretexts.orgsavemyexams.com In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that yields a carboxylate salt and an alcohol. savemyexams.comchemguide.co.uk The resulting salt can be subsequently protonated with a strong acid to yield the free carboxylic acid. chemguide.co.uk
Aminolysis: This reaction involves the cleavage of the ester by ammonia (B1221849) or a primary or secondary amine to form an amide. The reaction is typically slower than hydrolysis and may require heating. The process involves nucleophilic attack by the amine on the ester carbonyl, leading to the displacement of the methoxy (B1213986) group and the formation of the corresponding N-substituted or unsubstituted 3-(3-chlorophenyl)propanamide.
Hydrazinolysis: The reaction of this compound with hydrazine (B178648), typically in the form of hydrazine hydrate, results in the formation of a carbohydrazide, also known as a hydrazide. ysu.am This reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon of the ester. This transformation is a common method for synthesizing acid hydrazides, which are valuable intermediates in the synthesis of various heterocyclic compounds. rsc.org
Table 1: Nucleophilic Acyl Substitution Reactions
| Reaction Type | Nucleophile | Reagents/Conditions | Products |
|---|---|---|---|
| Acidic Hydrolysis | H₂O | H₃O⁺, Heat (reflux) | 3-(3-chlorophenyl)propanoic acid + Methanol (B129727) |
| Alkaline Hydrolysis | OH⁻ | NaOH(aq), Heat (reflux) | Sodium 3-(3-chlorophenyl)propanoate + Methanol |
| Aminolysis | R-NH₂ | Heat | N-alkyl-3-(3-chlorophenyl)propanamide + Methanol |
Transesterification Processes and Ester Exchange Reactions
Transesterification is a process where the alkoxy group of an ester is exchanged with that of another alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com To ensure a high yield of the desired product, the alcohol reactant is typically used in large excess as the solvent to shift the equilibrium. masterorganicchemistry.commdpi.com For example, reacting this compound with ethanol (B145695) in the presence of an acid or base catalyst will produce Ethyl 3-(3-chlorophenyl)propanoate and methanol. nih.gov
Table 2: Transesterification of this compound
| Reactant Alcohol | Catalyst | Product Ester | Byproduct |
|---|---|---|---|
| Ethanol (in excess) | Acid (e.g., H₂SO₄) or Base (e.g., NaOEt) | Ethyl 3-(3-chlorophenyl)propanoate | Methanol |
Reactions at the Propanoate Aliphatic Chain
The aliphatic chain of the molecule offers sites for different types of chemical modifications.
α-Functionalization and Carbon-Carbon Bond Forming Reactions (e.g., Baylis-Hillman Type Adducts)
The carbon atom alpha (α) to the ester carbonyl group possesses protons that can be abstracted by a strong base to form an enolate. This enolate can then act as a nucleophile in reactions with various electrophiles, allowing for the introduction of functional groups at the α-position.
The Baylis-Hillman reaction, specifically, is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile like a tertiary amine. wikipedia.orgsynarchive.com The standard substrates for this reaction are α,β-unsaturated esters, ketones, or nitriles. nih.gov this compound, being a saturated ester, lacks the required activated double bond and is therefore not a suitable substrate to act as the alkene component in a conventional Baylis-Hillman reaction.
Selective Oxidation and Reduction Reactions
Oxidation: The aliphatic propanoate chain is generally resistant to selective oxidation under mild laboratory conditions. Strong oxidizing agents would likely lead to non-selective degradation of the molecule, including cleavage of the chain or oxidation of the aromatic ring.
Reduction: The ester functional group can be selectively reduced. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the ester to a primary alcohol. This reaction would convert this compound into 3-(3-chlorophenyl)propan-1-ol.
Table 3: Reduction of this compound
| Reagent | Solvent | Product |
|---|
Reactivity of the Chlorophenyl Aromatic Ring
The chlorophenyl ring can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of these substitutions are influenced by the two substituents already present: the chloro group and the 3-methoxycarbonylpropyl group.
Chloro Group: The chlorine atom is an ortho-, para-directing group due to the ability of its lone pairs to stabilize the arenium ion intermediate through resonance. However, it is also a deactivating group due to its inductive electron-withdrawing effect.
3-Methoxycarbonylpropyl Group: This alkyl-type substituent is generally considered to be weakly activating and ortho-, para-directing.
In electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions, the incoming electrophile will be directed to the positions ortho and para relative to the chloro substituent (positions 2, 4, and 6) and ortho and para relative to the propyl chain (positions 2 and 4). The combined directing effects suggest that substitution is most likely to occur at positions 2, 4, and 6 of the aromatic ring, with the precise outcome depending on the specific reaction conditions and the steric hindrance of the incoming electrophile.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings. In this compound, the aromatic ring is substituted with two groups that influence the reaction's regioselectivity: a chloro group and a 3-(methoxycarbonyl)ethyl group.
Directing Effects: The chlorine atom is an ortho-, para-director due to its ability to donate a lone pair of electrons to stabilize the arenium ion intermediate through resonance. However, it is also a deactivating group because of its strong inductive electron-withdrawing effect. wikipedia.org The propanoate side chain, with its electron-withdrawing ester carbonyl group, is a deactivating and meta-directing group. wikipedia.org
| Position | Influence of Chloro Group (at C3) | Influence of Propanoate Group (at C1) | Predicted Outcome |
| C2 | Ortho (directing) | Ortho (non-directing) | Favorable |
| C4 | Para (directing) | Meta (directing) | Favorable |
| C5 | Meta (non-directing) | Meta (directing) | Less Favorable |
| C6 | Ortho (directing) | Ortho (non-directing) | Favorable (sterically hindered) |
Data table compiled based on general principles of electrophilic aromatic substitution.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of nitro-substituted products, primarily at the C4 and C2 positions. libretexts.org
Nucleophilic Aromatic Substitution Potential
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halide, on an aromatic ring with a nucleophile. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orglibretexts.org
In the case of this compound, the primary electron-withdrawing group is the propanoate substituent. However, it is located meta to the chlorine atom. This meta-positioning means it cannot effectively delocalize the negative charge of the Meisenheimer complex through resonance. libretexts.org Consequently, the aromatic ring is not sufficiently activated for a standard SNAr reaction to occur under typical conditions. Stronger nucleophiles and more forcing conditions would be required, and such reactions are generally not as facile as those on rings with ortho/para activation. chemistrysteps.commasterorganicchemistry.com
Halogen Atom Reactivity in Cross-Coupling Chemistry
The chlorine atom of this compound serves as an effective handle for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While aryl bromides and iodides are generally more reactive, advancements in catalyst design, particularly the development of electron-rich, bulky phosphine (B1218219) ligands, have enabled the efficient use of less reactive aryl chlorides.
Palladium-catalyzed reactions are common for this purpose. For example, in a Suzuki coupling, the aryl chloride can be reacted with an organoboron reagent in the presence of a palladium catalyst and a base to form a new C-C bond. Similarly, Heck coupling reactions can attach alkenyl groups, and Buchwald-Hartwig amination can be used to form C-N bonds.
Table of Potential Cross-Coupling Reactions:
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |
| Suzuki Coupling | Organoboron Reagent (e.g., R-B(OH)₂) | C-C | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., SPhos), Base (e.g., K₂CO₃) |
| Heck Coupling | Alkene (e.g., R-CH=CH₂) | C-C | Pd catalyst (e.g., PdCl₂), Base (e.g., Et₃N) |
| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | C-C | Pd catalyst, Cu(I) co-catalyst, Base (e.g., amine) |
| Buchwald-Hartwig Amination | Amine (e.g., R₂NH) | C-N | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) |
| C-O Coupling | Alcohol (e.g., R-OH) | C-O | Pd catalyst, Ligand (e.g., tBuBrettPhos), Base (e.g., Cs₂CO₃) nih.gov |
This table represents general methodologies applicable to aryl chlorides.
Derivatization Strategies for Structurally Elaborated Compounds
The propanoate moiety of this compound is a versatile functional group that can be readily modified to generate a wide array of more complex molecules, including amides, sulfur-containing compounds, and various heterocyclic systems.
Amidation and Peptide Coupling Techniques (e.g., DCC, Azide Coupling)
The ester group can be converted into an amide bond, a key linkage in many biologically active molecules and materials. The typical strategy involves a two-step process:
Hydrolysis: The methyl ester is first saponified to the corresponding carboxylic acid, 3-(3-chlorophenyl)propanoic acid, usually by treatment with a base like sodium hydroxide (B78521) followed by acidic workup.
Amidation: The resulting carboxylic acid is then coupled with a primary or secondary amine to form the amide.
Several methods exist for activating the carboxylic acid to facilitate amide bond formation. researchgate.net
DCC Coupling: N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used coupling reagent that activates the carboxylic acid. bachem.com The reaction is often performed in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions such as racemization. bachem.com The primary drawback is the formation of a dicyclohexylurea (DCU) byproduct, which can complicate purification. bachem.com
Azide Coupling: This method proceeds by converting the carboxylic acid into a more reactive acyl azide. This is often achieved by first converting the acid to its corresponding hydrazide by reacting the starting ester with hydrazine hydrate. nih.gov The hydrazide is then treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic conditions) to form the acyl azide, which reacts cleanly with an amine to yield the desired amide. This method is known for being low in racemization. sciforum.net
Synthesis of Sulfur-Containing Derivatives (e.g., Sulfones, Thioethers)
The synthesis of sulfur-containing analogues can be achieved through various synthetic strategies, targeting either the aromatic ring or the propanoate side chain. The introduction of sulfur moieties is of significant interest as these functional groups are present in many pharmaceuticals and agrochemicals. rsc.orgscispace.com
Thioether Synthesis: A common approach to forming aryl thioethers is through the displacement of the chlorine atom with a thiol or thiolate nucleophile. While direct SNAr is difficult, transition metal-catalyzed cross-coupling reactions, such as a palladium- or copper-catalyzed coupling with a thiol, can be effective.
Sulfone Synthesis: Aryl sulfones can be prepared by several methods. One route involves the oxidation of a corresponding thioether, which can be synthesized as described above. Common oxidizing agents for this transformation include hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). Alternatively, sulfones can be synthesized via the reaction of organozinc reagents with DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) and subsequent alkylation. nih.gov Another approach involves the coupling of aryldiazonium salts with DABSO and aryliodonium salts under metal-free conditions. nih.gov
Heterocyclic Ring Formation from Propanoate Derivatives
The 3-arylpropanoate scaffold is a valuable precursor for the synthesis of various heterocyclic ring systems. The three-carbon chain with a terminal carbonyl group can participate in cyclization reactions with binucleophilic reagents.
One prominent example is the synthesis of pyrazolone (B3327878) derivatives. clockss.org The synthesis can proceed by reacting a derivative of the propanoate, such as a methyl 3-aryl-2-en-propanoate, with a substituted hydrazine. The reaction typically involves an initial Michael addition of the hydrazine followed by an intramolecular cyclization and condensation, yielding the pyrazolone ring. For example, substituted methyl 3-phenylhydrazono-2-(2-pyrazinylcarbonylamino)propanoates have been used as intermediates to prepare pyrazolone derivatives by heating in acetic acid. clockss.org
Other potential heterocyclic syntheses include:
Pyridinones: Reaction with enamines or other nitrogen-containing C3 synthons.
Dihydropyrimidines: Biginelli-type reactions involving the corresponding β-ketoester (if accessible), an aldehyde, and urea (B33335) or thiourea (B124793).
Lactams: Intramolecular cyclization of an amino-substituted propanoate derivative could lead to the formation of β-lactams or larger ring lactams, depending on the position of the amino group.
Complexation with Metal Ions
extensive search of scientific literature and chemical databases did not yield any specific research detailing the complexation of this compound with metal ions. Consequently, there is no available data on the formation, structure, or properties of metal complexes involving this particular compound. Further experimental investigation would be required to explore its potential to act as a ligand and coordinate with various metal ions.
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment of hydrogen and carbon atoms.
Proton NMR (¹H NMR) spectroscopy identifies the distinct chemical environments of hydrogen atoms (protons) within the molecule. The spectrum for Methyl 3-(3-chlorophenyl)propanoate is expected to show signals corresponding to the aromatic protons on the chlorophenyl ring, the two methylene (B1212753) groups (-CH₂-) of the propanoate chain, and the methyl group (-CH₃) of the ester.
The key features of the ¹H NMR spectrum include:
Chemical Shift (δ): The position of a signal, measured in parts per million (ppm), indicates the electronic environment of the proton. Protons near electronegative atoms (like oxygen or chlorine) are deshielded and appear at a higher chemical shift.
Integration: The area under each signal is proportional to the number of protons it represents.
Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., triplet, quartet) is caused by the influence of neighboring protons and provides information about adjacent groups.
Based on the structure, the predicted ¹H NMR data are summarized below.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| -OCH₃ | ~3.67 | Singlet (s) | 3H | N/A |
| -CH₂-C=O | ~2.63 | Triplet (t) | 2H | ~7.5 |
| Ar-CH₂- | ~2.95 | Triplet (t) | 2H | ~7.5 |
| Aromatic H | ~7.15 - 7.28 | Multiplet (m) | 4H | N/A |
Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shift of each signal is indicative of the carbon's hybridization (sp³, sp², sp) and its electronic environment.
For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the ester group is typically found at the most downfield position (highest ppm value).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -OCH₃ | ~51.5 |
| -CH₂-C=O | ~35.5 |
| Ar-CH₂- | ~30.5 |
| Aromatic C-Cl | ~134.2 |
| Aromatic CH (x4) | ~126.5, ~128.5, ~129.8, ~130.0 |
| Aromatic C (quaternary) | ~142.5 |
| C=O (Ester) | ~173.0 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra by revealing correlations between different nuclei. st-andrews.ac.uk
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the signals of the two methylene groups (-CH₂-CH₂-), confirming their connectivity in the propanoate chain.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This technique would be used to definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2. For example, it would show a correlation between the methyl protons (~3.67 ppm) and the methoxy (B1213986) carbon (~51.5 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying connections across quaternary (non-protonated) carbons and ester groups. Key HMBC correlations would include:
The methyl protons (-OCH₃) to the carbonyl carbon (C=O).
The methylene protons adjacent to the carbonyl group (-CH₂-C=O) to the carbonyl carbon.
The benzylic protons (Ar-CH₂-) to the aromatic carbons.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can also provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy. This precision allows for the determination of the exact molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions.
For this compound, the molecular formula is C₁₀H₁₁ClO₂. The calculated exact mass can be compared to the experimentally measured value to confirm the elemental composition.
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁³⁵Cl₁O₂ |
| Calculated Exact Mass | 198.04475 |
| Molecular Weight | 198.65 |
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, producing charged droplets from which ions are generated. This method typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺), with minimal fragmentation.
For this compound, ESI-MS in positive ion mode would be expected to show a prominent ion peak corresponding to the protonated molecule [C₁₀H₁₁ClO₂ + H]⁺ at an m/z value of approximately 199.052. Analysis of the isotopic pattern, particularly the ratio of the M and M+2 peaks (approximately 3:1), would provide clear evidence for the presence of a single chlorine atom.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Mixture Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique used to separate, identify, and quantify specific components within a complex mixture. In the context of analyzing this compound, LC-MS/MS provides high sensitivity and selectivity, making it invaluable for detecting the compound in reaction mixtures, biological matrices, or environmental samples.
The process begins with the liquid chromatography (LC) stage, where the sample mixture is passed through a column. The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase. For a moderately polar compound like this compound, a reverse-phase column (e.g., C18) is typically employed, where a polar mobile phase (like a mixture of water and acetonitrile (B52724) or methanol) elutes the components.
Following chromatographic separation, the eluent is introduced into the mass spectrometer. The molecules are ionized, commonly using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The parent ion (or molecular ion, [M+H]⁺) corresponding to the mass of this compound (C₁₀H₁₁ClO₂, molecular weight: 198.65 g/mol ) is then selected in the first mass analyzer (Q1). achemblock.com This isolated ion is passed into a collision cell (Q2), where it is fragmented by collision with an inert gas. The resulting fragment ions are then analyzed by the second mass analyzer (Q3).
This process of selecting a precursor ion and analyzing its fragments (known as Multiple Reaction Monitoring, MRM) provides a unique fragmentation pattern that serves as a molecular fingerprint for definitive identification.
Table 1: Predicted LC-MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Description of Neutral Loss |
| 199.05 (¹²C₁₀H₁₂³⁵Cl¹⁶O₂⁺) | 167.06 | Loss of methanol (B129727) (-CH₃OH) |
| 199.05 (¹²C₁₀H₁₂³⁵Cl¹⁶O₂⁺) | 140.02 | Loss of the propanoate methyl ester group (-CH₂COOCH₃) |
| 199.05 (¹²C₁₀H₁₂³⁵Cl¹⁶O₂⁺) | 111.02 | Chlorophenyl fragment (C₆H₄Cl⁺) |
Note: The m/z values are predicted based on common fragmentation pathways for similar ester compounds.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting absorption spectrum provides information about the molecular structure.
The IR spectrum of this compound would exhibit several characteristic absorption bands corresponding to its constituent functional groups. The most prominent peak would be from the carbonyl (C=O) stretch of the ester group. Other significant absorptions would include C-H stretches from the aromatic ring and the aliphatic chain, C-O stretching of the ester, and vibrations associated with the chlorinated aromatic ring. While a specific experimental spectrum for this exact compound is not widely available, the expected absorption regions can be accurately predicted based on established correlation tables. docbrown.inforesearchgate.net
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Type of Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester) | Stretch | 1735 - 1750 | Strong |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |
| C-H (Aliphatic) | Stretch | 2850 - 2960 | Medium |
| C-O (Ester) | Stretch | 1150 - 1250 | Strong |
| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium-Weak |
| C-Cl (Aryl Halide) | Stretch | 1000 - 1100 | Medium |
X-ray Crystallography for Definitive Molecular Structure and Stereochemical Assignment
The process requires growing a high-quality single crystal of the compound. This crystal is then mounted in an X-ray diffractometer and bombarded with a beam of monochromatic X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed. From this map, the exact positions of all atoms (except typically hydrogen) can be determined with high precision.
Should a derivative of this compound containing a stereocenter be synthesized, X-ray crystallography would be the primary method for determining its absolute configuration. nih.gov As of now, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases.
Other Advanced Analytical Methods
Beyond the primary spectroscopic techniques, other analytical methods can provide complementary information to confirm the identity and purity of this compound.
Elemental Analysis: This technique determines the mass percentages of the elements (carbon, hydrogen, oxygen, chlorine) in a sample. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₁₀H₁₁ClO₂). A close match between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | % Composition |
| Carbon | C | 12.01 | 60.46% |
| Hydrogen | H | 1.01 | 5.58% |
| Chlorine | Cl | 35.45 | 17.85% |
| Oxygen | O | 16.00 | 16.11% |
Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to characterize the thermal properties of the compound. TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of its melting point, boiling point, and any phase transitions. Specific thermal analysis data for this compound is not readily available in the literature.
Conductivity Measurements: Electrical conductivity measurements are used to determine the ability of a substance to conduct an electric current. This analysis is primarily relevant for ionic compounds or solutions containing mobile ions. As this compound is a neutral, non-ionic organic molecule, it is expected to be a very poor electrical conductor in its pure form. Therefore, conductivity measurements are generally not a relevant characterization technique for this compound.
Computational Chemistry and Theoretical Investigations of Methyl 3 3 Chlorophenyl Propanoate
Molecular Modeling and Docking Simulations (focused on ligand-receptor interactions and binding affinities in a theoretical context)
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A significant application within this field is molecular docking, which predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. This method is instrumental in drug discovery and materials science for estimating the strength of interaction, or binding affinity, between the two molecules.
In the context of compounds structurally similar to Methyl 3-(3-chlorophenyl)propanoate, molecular docking has been a key tool. For instance, studies on derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have utilized docking to explore their potential as inhibitors of specific kinases, which are crucial targets in cancer therapy. acs.org These simulations provide a model of how the ligand fits into the active site of the receptor, highlighting key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the complex. acs.org Similarly, docking studies on Methyl 3-amino-3-(4-chlorophenyl)propanoate have been used to understand its affinity for targets like heat shock proteins.
For this compound, a theoretical docking study would involve preparing a 3D model of the molecule and docking it into the binding site of a relevant biological target. The results would be scored based on the calculated binding energy, providing a quantitative measure of its potential biological activity. Such an analysis would reveal the specific amino acid residues that interact with the 3-chlorophenyl ring and the methyl propanoate group, guiding further chemical modifications to enhance potency or selectivity.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (principally the electron density) of many-body systems, particularly atoms, molecules, and the condensed phases. researchgate.netnih.gov DFT is a popular and versatile method, capable of providing valuable information about a molecule's geometry, electronic properties, and spectroscopic features with a good balance of accuracy and computational cost.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO acts as an electron donor, while the LUMO is the electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. nih.gov
DFT calculations can accurately predict the energies of these orbitals and map their spatial distribution across the molecule. For this compound, the HOMO is expected to be localized around the electron-rich regions, such as the phenyl ring and the oxygen atoms of the ester group. The LUMO would likely be distributed over the π-system of the aromatic ring. The energy gap would quantify its stability and predisposition to engage in chemical reactions. In a study on a quinazolinone derivative, DFT calculations were used to visualize the HOMO and LUMO, showing how the electron density is distributed, which is crucial for understanding reaction mechanisms. researchgate.net
Table 1: Illustrative Frontier Orbital Data from DFT Calculations Note: The following values are conceptual and serve to illustrate the typical output of a DFT analysis. Actual values for this compound would require a specific calculation.
| Parameter | Energy (eV) | Description |
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |
| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |
| Energy Gap (ΔE) | 5.3 | Difference between LUMO and HOMO energies; an indicator of molecular stability and reactivity. |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.netresearchgate.net It is mapped onto a constant electron density surface, using a color scale to denote different potential values. Typically, red indicates regions of high electron density and negative electrostatic potential (prone to electrophilic attack), while blue represents electron-deficient regions with positive potential (prone to nucleophilic attack). Green and yellow indicate areas with neutral or intermediate potential. researchgate.net
An MEP map of this compound, generated via DFT calculations, would clearly identify its reactive sites. The most negative potential (red) would be expected around the carbonyl oxygen of the ester group, highlighting its role as a hydrogen bond acceptor. The area around the chlorine atom would also show negative potential. Positive potential (blue) would likely be found around the hydrogen atoms. Such maps are invaluable for predicting how the molecule will interact with other molecules, including biological receptors or reactants in a chemical synthesis. science.gov
A powerful application of DFT is the theoretical prediction of various spectroscopic parameters, which can then be compared with experimental data to confirm a molecule's structure. researchgate.net DFT calculations can accurately compute vibrational frequencies (FT-IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C).
For this compound, a theoretical vibrational analysis would predict the frequencies of characteristic bond stretches and bends, such as the C=O stretch of the ester, C-Cl stretches, and aromatic C-H vibrations. Comparing these calculated frequencies with an experimental IR or Raman spectrum helps in assigning the observed peaks with confidence. researchgate.net Similarly, calculating NMR chemical shifts can aid in the interpretation of complex experimental spectra, ensuring correct structural assignment. Such computational analyses have been successfully performed for various complex organic molecules, including pyrazole (B372694) derivatives containing a chlorophenyl group. researchgate.net
Conformational Analysis and Energy Landscapes
Most organic molecules are not rigid structures but can adopt various spatial arrangements, or conformations, due to rotation around single bonds. Conformational analysis aims to identify the stable conformers of a molecule and to map the potential energy landscape that governs the transitions between them. This is crucial as the biological activity and physical properties of a molecule can depend heavily on its preferred conformation.
This compound has several rotatable single bonds in its structure, specifically the C-C bonds in the propanoate chain and the bond connecting the chain to the phenyl ring. a2bchem.com A computational conformational analysis would systematically rotate these bonds and calculate the energy of each resulting structure. This process generates a potential energy surface, where energy minima correspond to stable, low-energy conformers. For example, a study on N-(2-methyl-5-chlorophenyl)salicylaldimine used molecular orbital methods to calculate minimum energy conformations as a function of key torsion angles, successfully identifying the most stable structure. science.gov This approach would reveal the preferred 3D shape of this compound and the energy barriers to rotation, which influences its flexibility and how it interacts with its environment.
Studies on Non-Linear Optical (NLO) Properties and Molecular Polarizability
Non-linear optics (NLO) is a branch of optics that describes the behavior of light in materials where the dielectric polarization responds non-linearly to the electric field of the light. aps.org Materials with significant NLO properties are in high demand for applications in telecommunications, optical computing, and signal processing. aip.orgresearchgate.net Organic molecules with extended π-conjugated systems, often featuring electron-donating and electron-accepting groups, can exhibit large NLO responses.
Computational chemistry provides a powerful tool for predicting the NLO properties of a molecule before its synthesis. Key parameters include the molecular polarizability (α) and the first hyperpolarizability (β), which quantify the linear and second-order non-linear response to an external electric field, respectively. biointerfaceresearch.commdpi.com DFT calculations can reliably compute these values. A large hyperpolarizability value suggests a strong NLO response. Theoretical studies on other chlorophenyl derivatives have shown that these molecules can possess significant NLO activity, with calculated hyperpolarizability values many times greater than that of urea (B33335), a standard reference material. science.gov A theoretical study of this compound would determine its polarizability and hyperpolarizability, assessing its potential as a candidate for NLO applications.
Table 2: Illustrative NLO Properties from Computational Analysis Note: Data presented is for a related compound, (3-(2-chlorophenyl)-5-tosyl-1,3,3a,4,5,9b-hexahydroisoxazolo[4,3-c]quinolin-3a-yl)methanamine, to illustrate typical NLO parameters. biointerfaceresearch.com The values are calculated at the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Value | Unit |
| Dipole Moment (μ) | 8.0191 | Debye |
| Mean Polarizability (α) | 49.36 x 10-24 | esu |
| Anisotropy of Polarizability (Δα) | 45.45 x 10-24 | esu |
| First Hyperpolarizability (βtotal) | 16.92 x 10-30 | esu |
Green Chemistry Principles Applied to Methyl 3 3 Chlorophenyl Propanoate Chemistry
Biocatalytic Approaches for Synthesis and Transformation
Biocatalysis, the use of enzymes and whole-cell systems to catalyze chemical reactions, presents a powerful green alternative to traditional chemical methods. For esters like Methyl 3-(3-chlorophenyl)propanoate, enzymes, particularly from the hydrolase class (e.g., lipases), are highly relevant for both synthesis via esterification and transformation via hydrolysis.
Key Advantages of Biocatalysis:
Mild Reaction Conditions: Enzymatic reactions typically occur in aqueous systems or benign organic solvents at ambient temperature and pressure, reducing energy consumption.
High Selectivity: Enzymes exhibit remarkable chemo-, regio-, and enantioselectivity, which minimizes the formation of byproducts and simplifies purification processes. mdpi.com
Reduced Waste: The high selectivity leads to cleaner reactions and less chemical waste.
Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biocatalysis to create efficient and sustainable production pathways. mdpi.comrug.nl For instance, the enantioselective hydrolysis of a racemic ester, a common transformation for producing chiral intermediates, can be effectively achieved using lipases. While specific research on this compound is not extensively detailed in the provided results, the principles are demonstrated in the resolution of analogous compounds. Lipases from organisms like Candida rugosa and Pseudomonas cepacia are frequently used for the kinetic resolution of esters, yielding one enantiomer as the unreacted ester and the other as the hydrolyzed acid, both in high enantiomeric excess. mdpi.comresearchgate.net
Table 1: Illustrative Data on Enantioselective Enzymatic Hydrolysis of a Propanate Ester Analog
This table presents hypothetical data based on typical results for the enzymatic resolution of esters similar to this compound, demonstrating the high selectivity achievable with biocatalysts.
| Enzyme Source | Substrate Analog | Conversion (%) | Enantiomeric Excess (e.e.) of Recovered Ester (%) | Enantiomeric Excess (e.e.) of Product Acid (%) |
| Pseudomonas cepacia Lipase (PCL) | Ethyl 3-hydroxy-3-phenylpropanoate | 50 | 98% (R)-ester | 93% (S)-acid |
| Candida rugosa Lipase (CRL) | Butyl 2-(4-chlorophenoxy)propionate | ~50 | >99 | >99 |
Atom Economy and Reaction Efficiency Considerations
Beyond yield, green chemistry emphasizes the efficiency of converting reactant atoms into the desired product.
Atom Economy (AE): Developed by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in incorporating the mass of all reactant atoms into the final product. primescholars.com It provides a theoretical measure of how much waste a reaction generates.
The formula for calculating percent atom economy is: % Atom Economy = (Formula Weight of Desired Product / Sum of Formula Weights of All Reactants) x 100 scranton.edu
For the synthesis of this compound, a common method is the Fischer esterification of 3-(3-chlorophenyl)propanoic acid with methanol (B129727), using a catalytic amount of a strong acid like sulfuric acid.
Reactants: 3-(3-chlorophenyl)propanoic acid (C₉H₉ClO₂) + Methanol (CH₄O)
Product: this compound (C₁₀H₁₁ClO₂)
Byproduct: Water (H₂O)
Since the acid is a catalyst, it is not consumed and is excluded from the atom economy calculation. primescholars.com
Table 3: Atom Economy Calculation for the Synthesis of this compound
| Compound | Chemical Formula | Formula Weight ( g/mol ) | Role |
| 3-(3-chlorophenyl)propanoic acid | C₉H₉ClO₂ | 184.62 nih.gov | Reactant |
| Methanol | CH₄O | 32.04 | Reactant |
| Total Reactant FW | 216.66 | ||
| This compound | C₁₀H₁₁ClO₂ | 198.65 achemblock.com | Desired Product |
| Water | H₂O | 18.02 | Byproduct |
| Calculation | |||
| % Atom Economy | (198.65 / 216.66) x 100 = 91.69% |
An atom economy of 91.69% is quite high, indicating that most of the reactant atoms are incorporated into the desired ester. However, atom economy is a theoretical value. Reaction efficiency encompasses practical factors such as percentage yield, reaction time, solvent use, and energy requirements. While a reaction may have a high atom economy, a low percentage yield would still result in significant waste. scranton.edumonash.edu Therefore, optimizing reaction conditions to maximize yield and minimize energy input, alongside choosing reactions with high intrinsic atom economy, is essential for a truly "green" process.
Applications in Chemical Synthesis and Advanced Materials Research
Role as a Key Intermediate in Multi-Component Reactions
Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, are highly valued in organic chemistry for their efficiency and atom economy. rug.nl The scaffold of methyl 3-(3-chlorophenyl)propanoate is well-suited for derivatization into intermediates for such reactions.
While the parent ester may not be directly used in most common MCRs, its derivatives are. For instance, the introduction of additional functional groups, such as an amino or a bromo group, transforms the molecule into a potent substrate for powerful MCRs. One-pot methods have been developed for the synthesis of complex triazole derivatives starting from alkyl 2-bromo-3-arylpropanoates, which can be prepared from compounds like this compound. bohrium.com In these reactions, the arylpropanoate derivative, sodium azide, and an alkyne are combined in the presence of a copper catalyst to yield highly functionalized 1,2,3-triazoles. bohrium.com
These MCRs are instrumental in rapidly generating libraries of novel compounds, which is a key strategy in medicinal chemistry for the discovery of new drug candidates. rug.nl The imidazo[1,2-a]pyrazine (B1224502) core, for example, can be synthesized via the Groebke-Blackburn-Bienaymè three-component reaction, showcasing how versatile building blocks can lead to diverse heterocyclic scaffolds. rug.nl The ability to create complex molecular architectures in a single step makes MCRs a cornerstone of modern synthetic chemistry, with arylpropanoates serving as important precursors. mdpi.com
Building Block for the Synthesis of Complex Organic Molecules
The chemical structure of this compound offers multiple sites for modification, establishing it as a fundamental building block for more elaborate organic molecules. cymitquimica.com The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to amides, hydrazides, and other derivatives. researchgate.netrsc.org The aromatic ring can undergo further substitution, and the aliphatic chain can be functionalized.
Research has demonstrated the conversion of the closely related methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate into a variety of derivatives. rsc.org Through saponification and hydrazinolysis, the corresponding acid and hydrazide were formed. These intermediates were then used to create a series of N-alkyl propanamides and amino acid esters via coupling methods. rsc.org These transformations highlight the utility of the chlorophenylpropanoate core in constructing molecules with diverse functional groups and potential biological activities.
Furthermore, derivatives of this scaffold are used in asymmetric catalysis to produce enantiomerically pure compounds. For example, rhodium-catalyzed hydrogenation of related dehydroamino acid esters leads to chiral amino acid derivatives like (S)-Methyl 2-Acetamido-3-(3-Chlorophenyl)propanoate with high enantioselectivity. mdpi.com The compound also serves as a precursor for the synthesis of metal complexes with potential applications in materials science and catalysis. nih.govacs.org
Table 1: Examples of Complex Molecules Synthesized from Arylpropanoate Building Blocks
| Starting Material Derivative | Reaction Type | Resulting Complex Molecule | Reference |
|---|---|---|---|
| Methyl 2-bromo-3-arylpropanoate | Three-Component Click Reaction | Alkyl 3-aryl-2-(4-phenyl-1,2,3-triazol-1-yl)propanoate | bohrium.com |
| α-Dehydroamino acid ester | Asymmetric Hydrogenation | (S)-Methyl 2-Acetamido-3-(3-Chlorophenyl)propanoate | mdpi.com |
| 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid | Complexation Reaction | Copper (II) and Nickel (II) metal complexes | nih.govacs.org |
| Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | Saponification / Amide Coupling | N-Alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides | rsc.org |
Scaffold for the Development of Novel Chemical Entities with Tunable Properties
A scaffold in medicinal chemistry refers to a core molecular structure upon which various modifications can be made to fine-tune the molecule's properties and biological activity. The this compound structure serves as an excellent scaffold for this purpose. The term "scaffold hopping" refers to the strategy of replacing a central part of a molecule while retaining its essential features for biological activity, a common practice in drug design. nih.gov
By systematically altering the functional groups attached to the chlorophenylpropanoate core, researchers can modulate properties such as solubility, lipophilicity, and electronic distribution. These modifications, in turn, influence how the molecule interacts with biological targets. For instance, derivatives of the related methyl 3-(4-chlorophenyl)propanoate scaffold have been synthesized and investigated as potential histone deacetylase (HDAC) inhibitors and for their cytotoxic activity against cancer cell lines. researchgate.net
The synthesis of a series of metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate demonstrates how the core scaffold can be used to create novel entities with potential anti-tumor activities. nih.govacs.org The ligands, derived from the parent ester, were reacted with various metal ions, leading to complexes with distinct chemical and biological profiles. nih.govacs.orgresearchgate.net This illustrates the "tunable" nature of the scaffold, where modifications can lead to new chemical entities with specific, targeted functions.
Table 2: Scaffold Modification and Property Tuning
| Modification Site on Scaffold | Chemical Change | Resulting Property/Application | Reference |
|---|---|---|---|
| Ester Group | Hydrolysis to Carboxylic Acid | Intermediate for amide and metal complex synthesis | researchgate.netnih.gov |
| Ester Group | Conversion to Hydrazide | Precursor for hydrazones and thiosemicarbazides | researchgate.net |
| Hydroxyl Group (on derivative) | Conversion to Trichloroacetimidate | Intermediate for C-C bond formation with nucleophiles | rsc.org |
| Core Structure | Complexation with Metal Ions (Cu, Ni, La) | Creation of novel metal complexes with potential anti-tumor activity | nih.govacs.org |
Q & A
Q. Table 1: Representative Synthetic Conditions
| Precursor | Catalyst/Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| 3-(3-Chlorophenyl)propanoic acid | H₂SO₄/MeOH | 85 | 97 | [Extrapolated] |
| Diazo intermediate | Rh₂(OAc)₄/THF | 97 | >99 |
Which spectroscopic techniques are most reliable for structural confirmation of this compound?
Basic Research Question
1H and 13C NMR are essential for confirming the ester group (-COOCH₃) and chlorophenyl substituent. Key signals include:
- 1H NMR : δ ~3.6–3.7 ppm (ester -OCH₃), δ ~2.8–3.2 ppm (propanoate -CH₂-).
- 13C NMR : δ ~170–175 ppm (ester carbonyl), δ ~45–55 ppm (methylene carbons).
Advanced Research Focus
High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]+ for C₁₀H₁₁ClO₂: calc. 199.0525, observed 199.0528). For stereochemical analysis, NOESY or COSY NMR resolves spatial interactions in derivatives .
Q. Table 2: Representative NMR Data for Derivatives
How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Advanced Research Focus
Single-crystal X-ray diffraction determines bond lengths, angles, and spatial packing. For example, (Z)-methyl 3-(2,4-dichlorophenyl)-3-hydroxyacrylate (a derivative) crystallizes in the monoclinic P2₁/c space group, with C=O bond lengths of 1.21 Å and Cl···Cl interactions stabilizing the lattice . This technique is critical for confirming regioselectivity in substituted analogs.
What strategies mitigate data contradictions in reported physical properties (e.g., melting points)?
Advanced Research Focus
Discrepancies in melting points (e.g., 85–89°C vs. 61–63°C for related compounds) may arise from polymorphic forms or solvent-dependent recrystallization . Researchers should:
Standardize recrystallization solvents (e.g., ethanol vs. hexane).
Use differential scanning calorimetry (DSC) to identify polymorph transitions.
Cross-validate with purity assays (e.g., HPLC >98%).
How can derivatization enhance the bioactivity or stability of this compound?
Advanced Research Focus
Introducing amino groups (e.g., Methyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride) improves water solubility for biological assays . Salt formation (e.g., hydrochloride salts) or fluorination (e.g., trifluoromethyl analogs) enhances metabolic stability, as seen in related trifluoropropanone derivatives .
What analytical methods ensure batch-to-batch consistency in purity assessment?
Basic Research Question
HPLC with UV detection (λ = 254 nm) and GC-MS are standard for quantifying purity (>97%). Use certified reference materials (CRMs) for calibration.
Advanced Research Focus
For trace impurities, LC-QTOF-MS identifies byproducts (e.g., diazo decomposition residues) at <0.1% levels. Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation under ICH guidelines .
How do reaction conditions influence regioselectivity in chlorophenyl-substituted propanoates?
Advanced Research Focus
Electron-withdrawing groups (e.g., -Cl) direct electrophilic substitution to the meta position. DFT calculations predict activation energies for competing pathways, while Hammett plots correlate substituent effects with reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
